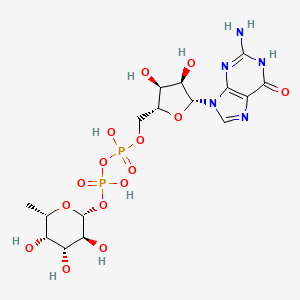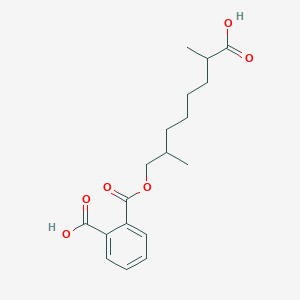
N-(4-羟甲基苄基)环胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Hydroxymethylbenzyl) Cyclam: is a chemical compound with the molecular formula C18H32N4O. It is a derivative of cyclam, a 14-membered tetraamine macrocycle. This compound is known for its ability to bind strongly to a wide range of metal ions, making it useful in various scientific and industrial applications .
科学研究应用
N-(4-Hydroxymethylbenzyl) Cyclam has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Studied for its potential in binding to biological molecules and metal ions.
Medicine: Investigated for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in catalysis and as a precursor for the synthesis of other complex molecules.
作用机制
- Primary Targets : N-(4-Hydroxymethylbenzyl) Cyclam primarily interacts with metal ions. Cyclams are 14-membered tetraamine macrocycles that strongly bind to a wide range of metal ions .
- Role : The specific role of these metal ions can vary. For instance, clinical trials have explored the use of a bicyclam (a type of cyclam) for treating AIDS and stem cell mobilization. Additionally, cyclam adducts with technetium (Tc) and copper (Cu) radionuclides have been investigated for diagnosis and therapy .
Target of Action
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydroxymethylbenzyl) Cyclam typically involves the reaction of cyclam with 4-hydroxymethylbenzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions usually include:
Solvent: Methanol or ethanol
Temperature: Room temperature to 60°C
Reaction Time: 12-24 hours
The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of N-(4-Hydroxymethylbenzyl) Cyclam can be scaled up using similar reaction conditions. The process involves:
Reacting cyclam with 4-hydroxymethylbenzyl chloride: in a large reactor.
Using a continuous flow system: to maintain optimal reaction conditions.
Purifying the product: through industrial-scale chromatography or crystallization techniques.
化学反应分析
Types of Reactions
N-(4-Hydroxymethylbenzyl) Cyclam undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: N-(4-Carboxybenzyl) Cyclam
Reduction: N-(4-Hydroxymethylbenzyl) Cyclam Alcohol
Substitution: N-(4-Substitutedbenzyl) Cyclam
相似化合物的比较
Similar Compounds
- Cyclam (1,4,8,11-Tetraazacyclotetradecane)
- N,N’,N’‘,N’‘’-Tetrasubstituted Cyclams
- Bicyclam Derivatives
Uniqueness
N-(4-Hydroxymethylbenzyl) Cyclam is unique due to its specific functional group, which allows for additional chemical modifications and interactions.
属性
CAS 编号 |
176252-20-3 |
|---|---|
分子式 |
C18H32N4O |
分子量 |
320.5 g/mol |
IUPAC 名称 |
[4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methanol |
InChI |
InChI=1S/C18H32N4O/c23-16-18-5-3-17(4-6-18)15-22-13-2-9-20-11-10-19-7-1-8-21-12-14-22/h3-6,19-21,23H,1-2,7-16H2 |
InChI 键 |
VQNSFQZUTDPIMC-UHFFFAOYSA-N |
规范 SMILES |
C1CNCCNCCCN(CCNC1)CC2=CC=C(C=C2)CO |
同义词 |
4-(1,4,8,11-Tetraazacyclotetradec-1-ylmethyl)-Benzenemethanol; Plerixafor Impurity I; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1144814.png)




